Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the aforementioned enzymes, which are crucial for bacterial growth and survival .
Biochemical Pathways
The inhibition of the enzymes mentioned above would disrupt several biochemical pathways essential for bacterial growth and survival .
Result of Action
The inhibition of the enzymes mentioned above would likely result in the disruption of bacterial growth and survival .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate are largely determined by its molecular structure . The presence of the benzothiazole moiety in the compound suggests that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxy-1,3-benzothiazol-2-amine with ethyl 2-amino-1,3-benzothiazole-6-carboxylate under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. Process optimization, including temperature control, reaction time, and purification techniques, is crucial to achieving high purity and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as hydroxyl or carboxyl groups.
Reduction: Reduction reactions can lead to the formation of reduced analogs, which may exhibit different biological activities.
Substitution: Substitution reactions at specific positions on the benzothiazole ring can yield a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
2-[(4-Methoxyphenyl)ethenyl]benzothiazole: This compound is structurally similar but lacks the amino and carboxylate groups present in Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Another related compound with different functional groups and potential biological activities.
Uniqueness: this compound stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-3-24-16(22)10-7-8-11-14(9-10)26-17(19-11)21-18-20-15-12(23-2)5-4-6-13(15)25-18/h4-9H,3H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJYMNASEMCRCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.